

An In-depth Technical Guide to 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2,4-difluorobenzene

Cat. No.: B057218

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2,4-difluorobenzene**, a key building block in modern organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. This document details its chemical identity, physicochemical properties, safety and handling protocols, and provides detailed experimental procedures for its synthesis and a common synthetic application.

Chemical Identity and Identifiers

1-Bromo-2,4-difluorobenzene is a halogenated aromatic compound. Its structure features a benzene ring substituted with one bromine and two fluorine atoms.

Identifier	Value
IUPAC Name	1-bromo-2,4-difluorobenzene[1]
CAS Number	348-57-2[1]
PubChem CID	67674[1]
EC Number	206-479-4[1]
Molecular Formula	C ₆ H ₃ BrF ₂ [1]
InChI	InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H[1]
InChIKey	MGHBDQZXPCTTIH-UHFFFAOYSA-N[1]
SMILES	C1=CC(=C(C=C1F)F)Br[1]
Synonyms	2,4-Difluorobromobenzene, 2,4-Difluoro-1-bromobenzene[1]

Physicochemical Properties

1-Bromo-2,4-difluorobenzene is typically a colorless to pale yellow liquid under standard conditions, and it is soluble in common organic solvents but insoluble in water.[2]

Property	Value
Molecular Weight	192.99 g/mol [1]
Appearance	Colorless to pale yellow liquid[2]
Boiling Point	145-146 °C[3]
Melting Point	-4 °C[3][4]
Density	1.708 g/mL at 25 °C[3]

Safety and Handling

1-Bromo-2,4-difluorobenzene is a flammable liquid and vapor and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[5] It should be stored in a cool, dry, and well-ventilated area away from heat and open flames.[2]

Hazard Statement	Code
Flammable liquid and vapor	H226[1]
Causes skin irritation	H315[1]
Causes serious eye irritation	H319[1]
May cause respiratory irritation	H335[1]

Role in Organic Synthesis

The unique electronic properties imparted by the two fluorine atoms and the bromine atom make **1-Bromo-2,4-difluorobenzene** a versatile reagent in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds.[6] The fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound particularly valuable in medicinal chemistry.[6]

Experimental Protocols

Synthesis of 1-Bromo-2,4-difluorobenzene via Electrophilic Bromination

This protocol describes the synthesis of **1-Bromo-2,4-difluorobenzene** from 1,3-difluorobenzene through electrophilic aromatic substitution.

Materials:

- 1,3-difluorobenzene
- Liquid bromine

- Iron powder (catalyst)
- Sodium bisulfite solution (20%)
- Sodium hydroxide solution (10%)
- Anhydrous sodium sulfate

Equipment:

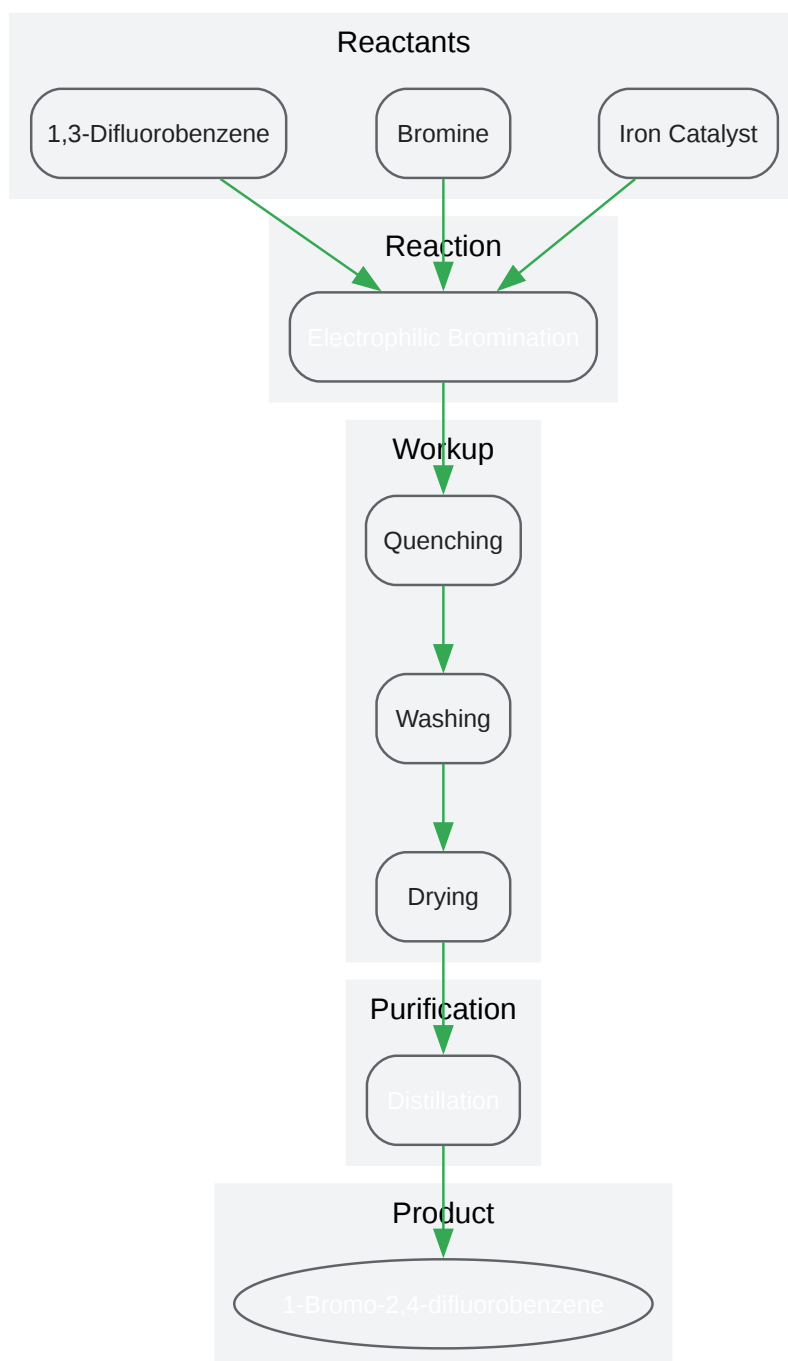
- Round-bottom flask
- Stirring apparatus
- Heating mantle
- Dropping funnel
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine 1,3-difluorobenzene and a catalytic amount of iron powder.
- Begin stirring the mixture and gently heat it to approximately 45°C.
- Slowly add liquid bromine to the reaction mixture via a dropping funnel.
- After the addition is complete, continue stirring for 30 minutes.
- Cool the reaction mixture and add a 20% sodium bisulfite solution to quench any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash the organic layer with a 10% sodium hydroxide solution, followed by water until the aqueous layer is neutral.
- Dry the organic layer over anhydrous sodium sulfate.

- Purify the crude product by distillation to obtain **1-Bromo-2,4-difluorobenzene**.

Synthesis of 1-Bromo-2,4-difluorobenzene



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Caption: Experimental workflow for the synthesis of **1-Bromo-2,4-difluorobenzene**.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using **1-Bromo-2,4-difluorobenzene**.

Materials:

- **1-Bromo-2,4-difluorobenzene**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3)
- Solvent (e.g., toluene/water mixture)
- Ethyl acetate
- Brine

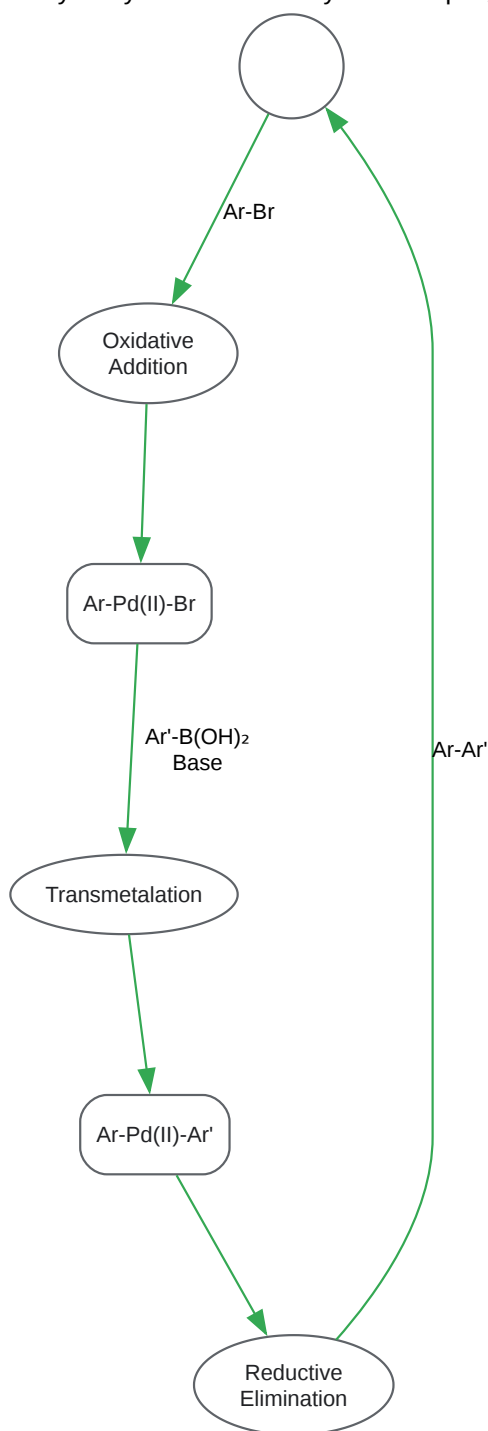
Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Inert atmosphere setup (e.g., nitrogen or argon)
- Separatory funnel
- Rotary evaporator
- Column chromatography setup

Procedure:

- To a round-bottom flask, add **1-Bromo-2,4-difluorobenzene**, the arylboronic acid, palladium catalyst, and base.
- Add the solvent system to the flask.
- Flush the flask with an inert gas and fit it with a reflux condenser.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

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